molecular formula C26H25N3O B2799621 1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 955484-56-7

1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2799621
CAS RN: 955484-56-7
M. Wt: 395.506
InChI Key: UOXMSKIPGRGXPC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a phenylethyl group, a benzo[d]imidazole group, and a pyrrolidin-2-one group . These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the imidazole ring is a versatile moiety that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs) and Electroluminescence

Research into compounds structurally related to 1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has demonstrated potential applications in the development of organic light-emitting devices (OLEDs). Dobrikov et al. (2011) synthesized low-molecular-weight compounds, revealing their applicability in creating color electroluminescent structures due to their photophysical properties in solution and polymer films, making them suitable for single-layer OLEDs with specific emission maxima (Dobrikov, Aleksandrova, & Dobrikov, 2011).

Catalysis in Organic Synthesis

Li et al. (2018) described the synthesis of new phosphine-free RuII-NNN pincer complexes that catalyze the condensation of benzyl alcohol and benzene-1,2-diamine to 2-phenyl-1H-benzo[d]imidazole, demonstrating the compound's potential as a catalyst in the synthesis of 1H-benzo[d]imidazole derivatives from alcohols without the need for an oxidant or stoichiometric amounts of inorganic base (Li et al., 2018).

Antimicrobial Agents

Compounds bearing the benzimidazole moiety, similar to the one , have been explored for their antimicrobial properties. Desai et al. (2015) synthesized a new series of compounds for antimicrobial application, showing potent activity against various microorganisms, underlining the potential of benzimidazole derivatives in developing new antimicrobial agents (Desai et al., 2015).

Synthesis of Spiroxindole Derivatives

Poomathi et al. (2015) reported on the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions. These compounds, due to their structural complexity and potential biological activity, highlight the versatility of benzimidazole-containing compounds in synthesizing novel organic molecules (Poomathi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. Many compounds with similar structures exhibit diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

1-benzyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-19(21-12-6-3-7-13-21)29-24-15-9-8-14-23(24)27-26(29)22-16-25(30)28(18-22)17-20-10-4-2-5-11-20/h2-15,19,22H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXMSKIPGRGXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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